molecular formula C8H10S2 B1265386 Benzyl methyl disulfide CAS No. 699-10-5

Benzyl methyl disulfide

Cat. No.: B1265386
CAS No.: 699-10-5
M. Wt: 170.3 g/mol
InChI Key: NWYGPVZOBBHKLI-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Benzyl methyl disulfide plays a significant role in biochemical reactions, particularly in redox processes. It interacts with enzymes such as glutathione reductase and proteins like glutathione (GSH). The compound can undergo redox reactions, where it is reduced to thiols or oxidized to disulfides. These interactions are crucial for maintaining cellular redox balance and protecting cells from oxidative stress .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of transcription factors and enzymes involved in detoxification pathways. The compound can induce the expression of antioxidant genes, thereby enhancing the cell’s ability to combat oxidative damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can form disulfide bonds with cysteine residues in proteins, leading to changes in protein structure and function. This compound can also inhibit or activate enzymes by modifying their thiol groups, thereby affecting various metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature. Long-term exposure to this compound has been shown to affect cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit protective effects against oxidative stress, while at high doses, it can induce toxicity and adverse effects. Studies have shown that high doses of this compound can lead to liver and kidney damage in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the detoxification pathway mediated by glutathione. It interacts with enzymes such as glutathione S-transferase, which catalyzes the conjugation of the compound with glutathione, facilitating its excretion from the body. This interaction affects metabolic flux and the levels of various metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can bind to albumin in the bloodstream, facilitating its distribution to various tissues. The compound’s localization and accumulation can influence its biological activity and toxicity .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function can be affected by its subcellular localization, as it may interact with different biomolecules in these compartments. Post-translational modifications, such as the formation of disulfide bonds, can direct the compound to specific organelles .

Chemical Reactions Analysis

Types of Reactions: Benzyl methyl disulfide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to thiols.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like thiolates (RS⁻) are employed in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted disulfides.

Scientific Research Applications

Benzyl methyl disulfide has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Thiols: Compounds containing an -SH group, such as ethanethiol.

    Sulfides: Compounds with an R-S-R’ structure, such as dimethyl sulfide.

    Disulfides: Compounds with an S-S bond, such as diphenyl disulfide.

Uniqueness: Benzyl methyl disulfide is unique due to its specific combination of a benzyl group and a methyl group linked by a disulfide bond. This structure imparts distinct chemical and biological properties compared to other disulfides .

Properties

IUPAC Name

(methyldisulfanyl)methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10S2/c1-9-10-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYGPVZOBBHKLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSSCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061021
Record name Disulfide, methyl phenylmethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1061021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

195.00 to 197.00 °C. @ 760.00 mm Hg
Record name Benzyl methyl disulfide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040590
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water
Record name Methyl benzyl disulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/475/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.840 (d20/4)
Record name Methyl benzyl disulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/475/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

699-10-5
Record name Benzyl methyl disulfide
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URL https://commonchemistry.cas.org/detail?cas_rn=699-10-5
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Record name Benzyl methyl disulfide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disulfide, methyl phenylmethyl
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Record name Disulfide, methyl phenylmethyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl methyl disulphide
Source European Chemicals Agency (ECHA)
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Record name BENZYL METHYL DISULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q451CNJ59W
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Record name Benzyl methyl disulfide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040590
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

61.00 to 62.00 °C. @ 760.00 mm Hg
Record name Benzyl methyl disulfide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040590
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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